(Butan-2-yl)phosphane

Description

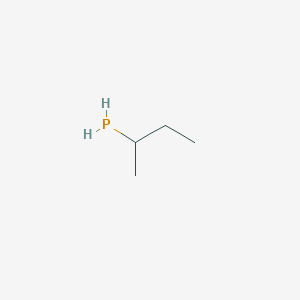

Structure

2D Structure

3D Structure

Properties

CAS No. |

78892-00-9 |

|---|---|

Molecular Formula |

C4H11P |

Molecular Weight |

90.10 g/mol |

IUPAC Name |

butan-2-ylphosphane |

InChI |

InChI=1S/C4H11P/c1-3-4(2)5/h4H,3,5H2,1-2H3 |

InChI Key |

IQTYZHQJHQBLPZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)P |

Origin of Product |

United States |

Synthetic Methodologies for Butan 2 Yl Phosphane and Its Derivatives

Established Synthetic Pathways to Primary and Secondary Phosphines

The synthesis of primary (RPH₂) and secondary (R₂PH) phosphines, including those with a butan-2-yl group, can be achieved through several established methods. A common approach involves the alkylation of phosphine (B1218219) (PH₃) or its metal phosphide (B1233454) derivatives (e.g., LiPH₂, NaPH₂). However, due to the high toxicity and pyrophoric nature of phosphine gas, this method is often reserved for industrial-scale production under controlled conditions.

A more laboratory-friendly and widely used method is the reduction of corresponding organophosphorus(V) or organophosphorus(III) precursors. For instance, the reduction of phosphonates (RP(O)(OR')₂) or phosphinates (R₂P(O)OR') can yield primary and secondary phosphines, respectively. lookchem.com Similarly, the reduction of dichlorophosphines (RPCl₂) or chlorophosphines (R₂PCl) using various reducing agents is a common strategy. rsc.org

One-pot procedures starting from elemental phosphorus or phosphorus trichloride (B1173362) have also been developed. These methods typically involve the formation of a metal phosphide, such as trisodium (B8492382) phosphide, which is then reacted with appropriate electrophiles like alkyl halides in the presence of a proton source to yield primary or secondary phosphines. nih.gov

A prevalent method for the synthesis of secondary phosphines involves the reduction of dialkylchlorophosphines. While reagents like lithium aluminum hydride (LiAlH₄) can be effective, they can be challenging for volatile phosphines on a larger scale due to highly exothermic reactions. rsc.org An alternative involves the reduction of secondary phosphine oxides (SPOs), which are often more stable and easier to handle. researchgate.net Reagents like diisobutylaluminum hydride (DIBAL-H) have proven to be effective for the reduction of various SPOs. researchgate.net

Strategies for the Synthesis of Tertiary Butyl-Substituted Phosphanes

The alkylation of phosphine precursors is a fundamental method for the formation of C-P bonds in the synthesis of tertiary phosphines. A prominent approach involves the use of organometallic reagents, such as Grignard reagents, with phosphorus halides. For the synthesis of (Butan-2-yl)phosphane derivatives, butan-2-ylmagnesium bromide can be reacted with phosphorus trichloride (PCl₃). This reaction typically proceeds in a stepwise manner, and by controlling the stoichiometry, it is possible to obtain a mixture of primary, secondary, and tertiary phosphines. A specific example involves the generation of butan-2-ylmagnesium bromide from 2-bromobutane (B33332) and magnesium, which is then reacted with PCl₃ to yield tris(butan-2-yl)phosphine.

Another powerful alkylation strategy involves the reaction of metal phosphides with alkyl halides. rsc.org For instance, a secondary phosphine can be deprotonated with a strong base to form a nucleophilic phosphide, which then displaces a halide from an alkyl halide to form a tertiary phosphine. This method is particularly useful for the synthesis of unsymmetrical tertiary phosphines. The use of phosphine-borane complexes can protect the phosphine from oxidation during the reaction. beilstein-journals.org

The table below summarizes representative alkylation reactions for the synthesis of butyl-substituted phosphines.

| Precursor 1 | Precursor 2 | Reagent/Catalyst | Product | Reference |

| 2-bromobutane | Magnesium, PCl₃ | Diethyl ether | tris(butan-2-yl)phosphine | |

| Secondary phosphine | Alkyl halide | Strong base | Tertiary phosphine | rsc.org |

| Secondary phosphine borane | Alkyl halide | Base (e.g., (-)-sparteine) | Chiral tertiary phosphine-borane | beilstein-journals.org |

Reductive methods provide a crucial pathway to phosphines from more oxidized phosphorus compounds, particularly halophosphines. Dialkylchlorophosphines, such as bis(butan-2-yl)chlorophosphane, can be reduced to the corresponding secondary phosphines. acs.org Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and other metal hydrides. rsc.org

The synthesis of the prerequisite halophosphines can be achieved through various routes. One method involves the alkylation of PCl₃ with a Grignard reagent, where careful control of stoichiometry can yield the desired dialkylchlorophosphine. rsc.org However, over-alkylation to the tertiary phosphine can be a competing side reaction. rsc.org

Another approach involves the photoredox-catalyzed activation of halophosphines. This light-driven method can reduce dihalophosphines to cyclophosphines or monohalophosphines to secondary phosphines under mild conditions. d-nb.info

The following table provides an overview of reductive methods for phosphine synthesis.

| Starting Material | Reducing Agent | Product | Reference |

| bis(butan-2-yl)chlorophosphane | LiAlH₄ | bis(butan-2-yl)phosphine | rsc.org |

| Dihalophosphine | Ir-based photocatalyst | Cyclophosphine | d-nb.info |

| Aryl- or alkyl-substituted diphosphines | Ir-based photocatalyst | Secondary phosphine | d-nb.info |

Hydrophosphination, the addition of a P-H bond across an unsaturated C-C bond, is an atom-economical method for synthesizing phosphines. beilstein-journals.org This reaction can be applied to the synthesis of this compound derivatives by reacting a phosphine with butene or its derivatives. The reaction can be initiated by free radicals (e.g., using AIBN or UV irradiation), or catalyzed by acids, bases, or metal complexes. wikipedia.org

Free-radical hydrophosphination typically leads to the anti-Markovnikov product. wikipedia.org For example, the reaction of phosphine with 1-butene (B85601) under radical conditions would be expected to yield butylphosphines. wikipedia.org Base-catalyzed hydrophosphination is effective for electron-deficient alkenes, while acid catalysis is suitable for alkenes that can form stable carbocations. wikipedia.org

Metal-catalyzed hydrophosphination offers a high degree of control over the reaction. Zirconium complexes, for instance, have been shown to catalyze the hydrophosphination of terminal alkenes with primary phosphines, yielding exclusively anti-Markovnikov products. nih.gov The selectivity for mono- or dihydrophosphination can often be controlled by the reaction conditions. nih.gov

The table below highlights different hydrophosphination approaches.

| Alkene/Alkyne | Phosphine Source | Catalyst/Initiator | Product Type | Reference |

| 1-Butene | Phosphine | Free-radical initiator | Tributylphosphine | wikipedia.org |

| Electron-deficient alkene | Secondary phosphine | Base | Tertiary phosphine | wikipedia.org |

| Terminal alkene | Primary phosphine | Zirconium complex | Secondary or Tertiary phosphine (anti-Markovnikov) | nih.gov |

| Vinyl ethers of furans | Secondary phosphine sulfides/selenides | UV irradiation | anti-Markovnikov adducts | researchgate.net |

Enantioselective Synthesis of Chiral this compound Derivatives

The butan-2-yl group is chiral, and therefore, this compound and its derivatives can exist as enantiomers. The synthesis of enantiomerically pure or enriched chiral phosphines is of significant interest, particularly for their use as ligands in asymmetric catalysis. Several strategies have been developed for the enantioselective synthesis of P-chiral phosphines, which can be adapted for butan-2-yl derivatives.

One common approach involves the use of chiral auxiliaries. For example, a racemic chlorophosphine can be reacted with a chiral alcohol, such as (-)-menthol, to form diastereomeric phosphinites. beilstein-journals.org These diastereomers can be separated and then reacted with an organometallic reagent to produce an enantiomerically enriched tertiary phosphine. beilstein-journals.org Ephedrine is another commonly used chiral auxiliary in a similar strategy. beilstein-journals.org

Catalytic asymmetric synthesis provides a more efficient route to chiral phosphines. This can involve the kinetic resolution of racemic secondary phosphine oxides or the asymmetric alkylation or arylation of secondary phosphines catalyzed by chiral metal complexes. nih.govmdpi.com For instance, the enantioselective alkylation of a secondary phosphine with an alkyl halide in the presence of a chiral ruthenium or platinum complex can produce a chiral tertiary phosphine with high enantiomeric excess. mdpi.com

The table below lists some approaches for the enantioselective synthesis of chiral phosphines.

| Strategy | Chiral Source | Precursors | Product | Reference |

| Chiral Auxiliary | (-)-Menthol | Racemic chlorophosphine, Organometallic reagent | Enantioenriched tertiary phosphine | beilstein-journals.org |

| Chiral Auxiliary | Ephedrine | bis(diethylamino)alkylphosphine | Enantioenriched tertiary phosphine | beilstein-journals.org |

| Catalytic Asymmetric Alkylation | Chiral Ruthenium Complex | Secondary phosphine, Benzyl halide | Enantioenriched tertiary phosphine | mdpi.com |

| Catalytic Kinetic Resolution | Chiral Copper Complex/PYBOX ligand | Racemic diethynylphosphine oxides, Azide | Enantioenriched P-chiral tertiary phosphine oxide | nih.gov |

Synthesis of Functionalized this compound Derivatives (e.g., oxides, chalcogenides)

Functionalized derivatives of this compound, such as phosphine oxides and chalcogenides (sulfides, selenides), are often more stable and easier to handle than the corresponding phosphines. They can also serve as important intermediates that can be reduced to the desired phosphine.

A direct method for the synthesis of phosphine oxides is the oxidation of the corresponding phosphine. For example, tris(butan-2-yl)phosphine can be oxidized with hydrogen peroxide to yield tris(butan-2-yl)phosphine oxide. A one-pot synthesis of butan-2-yl(diphenyl)phosphane oxide involves the reaction of diphenylphosphine (B32561) oxide with 2-bromobutane in the presence of a base, with in-situ oxidation.

Phosphine sulfides and selenides can be prepared by reacting the tertiary phosphine with elemental sulfur or selenium, respectively. researchgate.net An alternative approach is the hydrophosphination of an alkene with a secondary phosphine sulfide (B99878) or selenide (B1212193) under radical conditions, which directly yields the functionalized tertiary phosphine chalcogenide. researchgate.net

The following table summarizes methods for the synthesis of functionalized this compound derivatives.

| Derivative | Precursor 1 | Precursor 2 | Reagent/Conditions | Reference |

| Phosphine Oxide | tris(butan-2-yl)phosphine | Hydrogen peroxide | Oxidation | |

| Phosphine Oxide | Diphenylphosphine oxide | 2-bromobutane | Sodium hydride, heat | |

| Phosphine Sulfide | Tertiary phosphine | Elemental sulfur | Direct reaction | researchgate.net |

| Phosphine Selenide | Tertiary phosphine | Elemental selenium | Direct reaction | researchgate.net |

| Phosphine Sulfide | Secondary phosphine sulfide | Alkene | Radical initiator (AIBN) | researchgate.net |

Spectroscopic Characterization of Butan 2 Yl Phosphane Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of (Butan-2-yl)phosphane, providing atom-specific information about the chemical environment, connectivity, and stereochemistry. Analysis of ¹H, ¹³C, and ³¹P NMR spectra offers a comprehensive picture of the molecule's structure in solution.

The ¹H NMR spectrum of this compound is expected to exhibit characteristic signals for the protons of the sec-butyl group and the phosphine (B1218219) (PH₂) moiety. The chemical shifts and coupling patterns are influenced by the electronegativity of the phosphorus atom and through-bond spin-spin interactions.

The protons of the PH₂ group are expected to appear as a doublet of multiplets due to coupling with the phosphorus nucleus (¹JPH) and the adjacent methine proton (³JHH). The large one-bond P-H coupling is a distinctive feature of primary phosphines. acs.orgnih.gov The protons of the sec-butyl group will show complex splitting patterns arising from both homonuclear (H-H) and heteronuclear (H-P) couplings.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| PH₂ | 2.5 - 3.5 | Doublet of multiplets | ¹JPH ≈ 180-200 Hz |

| CH (methine) | 1.5 - 2.0 | Multiplet | |

| CH₂ (methylene) | 1.2 - 1.6 | Multiplet | |

| CH₃ (methine-adjacent) | 0.9 - 1.2 | Doublet | ³JHH ≈ 7 Hz |

| CH₃ (terminal) | 0.8 - 1.1 | Triplet | ³JHH ≈ 7 Hz |

Note: The predicted values are based on general ranges for primary alkylphosphines and related compounds. Actual experimental values may vary.

In the ¹³C NMR spectrum of this compound, each carbon atom of the sec-butyl group will give rise to a distinct signal, appearing as a doublet due to coupling with the phosphorus-31 nucleus. The magnitude of the carbon-phosphorus coupling constants (¹JPC, ²JPC, etc.) provides valuable information about the proximity of the carbon atom to the phosphorus center. The carbon directly bonded to the phosphorus atom (C1) is expected to show the largest coupling constant.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (JPC, Hz) |

| C1 (CH-P) | 25 - 35 | Doublet | ¹JPC ≈ 10-20 Hz |

| C2 (CH₂) | 20 - 30 | Doublet | ²JPC ≈ 5-15 Hz |

| C3 (CH₃ on C1) | 10 - 20 | Doublet | ²JPC ≈ 10-20 Hz |

| C4 (CH₃ on C2) | 10 - 15 | Doublet | ³JPC ≈ 3-8 Hz |

Note: The predicted values are based on general ranges for primary alkylphosphines. Actual experimental values may vary.

³¹P NMR spectroscopy is particularly powerful for studying organophosphorus compounds as the phosphorus nucleus is 100% abundant and has a spin of I = ½. The chemical shift of the phosphorus atom is highly sensitive to its electronic environment, coordination number, and the nature of the substituents.

For primary phosphines like this compound, the ³¹P NMR spectrum typically shows a signal in the upfield region. A reported experimental ³¹P NMR chemical shift for sec-butylphosphine is -115 ppm (relative to 85% H₃PO₄). This upfield shift is characteristic of primary alkylphosphines. In a proton-coupled ³¹P NMR spectrum, this signal would appear as a triplet of multiplets due to coupling with the two directly attached protons (¹JPH) and the protons on the sec-butyl group. The coordination of the phosphine to a metal center results in a significant downfield shift of the ³¹P NMR signal, providing direct evidence of complex formation. nih.gov

Table 3: ³¹P NMR Chemical Shift Data

| Compound | Chemical Shift (δ, ppm) |

| This compound | -115 |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Bonding Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. For this compound, the key vibrational modes are associated with the P-H and C-H bonds, as well as the skeletal vibrations of the butyl chain.

The P-H stretching vibration (νP-H) is a particularly diagnostic band for primary phosphines, typically appearing in the region of 2280-2400 cm⁻¹ in the infrared spectrum. acs.org This region is relatively free from other common absorptions, making it a reliable indicator of the PH₂ group. The P-H bending vibrations (δP-H) are expected at lower frequencies. The C-H stretching vibrations of the sec-butyl group will appear in the 2850-3000 cm⁻¹ region.

Raman spectroscopy is complementary to FTIR. While the P-H stretch is observable in both, the symmetric vibrations of the carbon skeleton may be more intense in the Raman spectrum. The P-C stretching vibration is also an important feature, though it can be coupled with other skeletal modes.

Table 4: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Predicted Frequency Range (cm⁻¹) |

| P-H Stretch | FTIR, Raman | 2280 - 2400 |

| C-H Stretch (alkyl) | FTIR, Raman | 2850 - 3000 |

| CH₃/CH₂ Bending | FTIR, Raman | 1370 - 1470 |

| P-H Bending | FTIR, Raman | 800 - 1100 |

| P-C Stretch | FTIR, Raman | 600 - 750 |

Note: These are general frequency ranges for primary alkylphosphines.

X-ray Crystallography for Solid-State Structural Determination

To date, a single-crystal X-ray diffraction structure of free this compound has not been reported in the peer-reviewed literature. The low boiling point and liquid state of the compound at room temperature present challenges for crystal growth.

However, X-ray crystallography is an invaluable tool for determining the solid-state structure of related phosphine complexes. For instance, the crystal structure of a metal complex containing a primary phosphine ligand would reveal precise bond lengths and angles, the coordination geometry around the phosphorus atom, and the conformation of the sec-butyl group in the solid state. In such a complex, the P-C and P-metal bond distances, as well as the C-P-C and C-P-metal bond angles, would be accurately determined, providing insight into the steric and electronic properties of the this compound ligand upon coordination. nih.govrsc.org

Other Advanced Spectroscopic Techniques for Structural Characterization

Beyond the core techniques, other advanced spectroscopic methods can be employed for a more in-depth characterization of this compound systems.

Gas-Phase Electron Diffraction (GED): This technique can be used to determine the molecular structure of volatile compounds like this compound in the gas phase. It provides information on bond lengths, bond angles, and torsional angles, allowing for the characterization of the conformational preferences of the molecule, free from intermolecular interactions present in the condensed phase. rsc.org

Microwave Spectroscopy: For small, polar molecules, microwave spectroscopy can provide highly accurate rotational constants, from which precise molecular geometries can be derived.

Mass Spectrometry (MS): While not a spectroscopic technique in the traditional sense, MS is crucial for determining the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.

Computational Chemistry: In the absence of extensive experimental data, theoretical calculations using methods like Density Functional Theory (DFT) can predict spectroscopic properties. researchgate.netrsc.org These calculations can provide theoretical NMR chemical shifts, vibrational frequencies, and optimized geometries that can aid in the interpretation of experimental spectra or serve as a valuable reference when experimental data is unavailable. nih.gov

Reactivity and Chemical Transformations of Butan 2 Yl Phosphane

Fundamental Reaction Pathways of Phosphines

The reactivity of phosphines like (butan-2-yl)phosphane is primarily dictated by the phosphorus atom, which possesses a lone pair of electrons and can exist in various oxidation states. This allows it to act as both a nucleophile and, when coordinated to other groups, be subject to electrophilic attack.

Electrophilic Attack on Phosphorus

The lone pair of electrons on the phosphorus atom in this compound makes it a potent nucleophile, readily attacking electrophilic centers. This is a fundamental characteristic of phosphines and a cornerstone of their utility in organic synthesis. acs.org The reaction with electrophiles can lead to the formation of a new bond at the phosphorus center, increasing its coordination number. The steric bulk of the butan-2-yl group can influence the rate and accessibility of this attack compared to less hindered phosphines.

Nucleophilic Attack on Peripheral Groups

While the phosphorus atom is the primary site of nucleophilic character, the groups attached to it can be susceptible to nucleophilic attack, particularly after the phosphorus atom has been functionalized. For instance, in derivatives of this compound where phosphorus is part of a leaving group, nucleophiles can attack the carbon atom of the butan-2-yl group. However, direct nucleophilic attack on the butan-2-yl group of the parent phosphine (B1218219) is not a typical reaction pathway under standard conditions.

Transformations to Phosphane Chalcogenides

This compound can be readily converted to the corresponding phosphane chalcogenides through oxidation, sulfidation, and selenation. These reactions involve the formation of a P=O, P=S, or P=Se double bond, respectively, and are often highly stereoselective.

The regiospecific addition of secondary phosphines, as well as their sulfide (B99878) and selenide (B1212193) derivatives, to unsaturated systems is a well-established method for forming C-P bonds. For instance, the addition of secondary phosphine sulfides or selenides to vinyl ethers under UV irradiation proceeds via an anti-Markovnikov pathway, yielding the corresponding adducts in high yields (72-99%). researchgate.net This type of reaction can be applied to this compound for the synthesis of functionalized phosphine chalcogenides.

| Reactant 1 | Reactant 2 | Chalcogen Source | Product |

| This compound | Alkene/Alkyne | Sulfur (S₈) | (Butan-2-yl)phosphine sulfide derivative |

| This compound | Alkene/Alkyne | Selenium (Se) | (Butan-2-yl)phosphine selenide derivative |

| This compound | Oxidizing Agent | Oxygen (e.g., H₂O₂) | (Butan-2-yl)phosphine oxide |

Quaternization Reactions to Form Phosphonium (B103445) Salts

As a nucleophile, this compound can react with alkyl halides in a quaternization reaction to form phosphonium salts. In this reaction, the phosphorus atom attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new P-C bond. This results in a positively charged phosphorus center with four substituents.

A representative procedure for a similar transformation involves the reaction of a phosphine oxide with an alkyl halide. For example, diphenylphosphine (B32561) oxide can be deprotonated with a base like lithium methoxide (B1231860) to generate a phosphide (B1233454) anion, which then attacks 2-bromobutane (B33332) in a nucleophilic substitution reaction. A similar principle applies to the direct quaternization of this compound with an alkyl halide.

| This compound Reactant | Alkyl Halide | Solvent | Product (Phosphonium Salt) |

| This compound | Methyl iodide | Diethyl ether | (Butan-2-yl)methylphosphonium iodide |

| This compound | Ethyl bromide | Toluene | (Butan-2-yl)ethylphosphonium bromide |

| This compound | Benzyl chloride | Acetonitrile | Benzyl(butan-2-yl)phosphonium chloride |

Regio- and Stereoselective Reactions Involving this compound

The chiral nature of the butan-2-yl group imparts stereogenicity to the phosphane, making it a valuable ligand and reactant in asymmetric synthesis. Reactions involving this compound can exhibit high degrees of regio- and stereoselectivity.

The stereoselectivity of reactions involving chiral phosphines is a well-documented phenomenon. For example, racemic chlorophosphines can react stereoselectively with chiral amines to produce diastereomerically enriched aminophosphines. tandfonline.com Similarly, the lithiation of chiral phosphine oxides followed by reaction with electrophiles can proceed with high levels of syn-diastereoselectivity, provided there is a significant steric difference between the groups on the chiral center. rsc.org

In the context of this compound, its chirality can direct the outcome of reactions, leading to the preferential formation of one stereoisomer over another. This is particularly relevant in metal-catalyzed reactions where this compound can act as a chiral ligand, influencing the stereochemical course of the transformation. The regiospecific addition of secondary phosphine chalcogenides to unsaturated bonds, as mentioned earlier, is also a clear example of regioselectivity. researchgate.net The addition occurs specifically to afford the anti-Markovnikov product. researchgate.net

| Reaction Type | Substrate | Catalyst/Reagent | Selectivity Outcome |

| Hydrophosphorylation | Vinyl ether | UV irradiation | Anti-Markovnikov addition (Regioselective) researchgate.net |

| Alkylation | Racemic chlorophosphine | Chiral amine | Diastereomerically enriched aminophosphine (B1255530) (Stereoselective) tandfonline.com |

| Electrophilic Addition | Lithiated chiral phosphine oxide | Ketone | High syn-diastereoselectivity rsc.org |

Coordination Chemistry of Butan 2 Yl Phosphane Ligands

Principles of Phosphine (B1218219) Coordination to Transition Metals

Phosphines are a class of organophosphorus compounds with the general formula PR₃, where R can be hydrogen, alkyl, aryl, or other substituents. They are widely utilized as ligands in coordination chemistry and organometallic catalysis. nih.gov The coordination of a phosphine ligand to a transition metal is primarily governed by a sigma (σ) donation interaction. libretexts.org The phosphorus atom possesses a lone pair of electrons, which it donates to a vacant d-orbital on the transition metal center, forming a strong σ-bond. libretexts.orglibretexts.org This classifies phosphines as L-type, neutral two-electron donor ligands. wikipedia.org

In addition to their role as σ-donors, phosphine ligands can also exhibit π-acceptor (or π-acid) characteristics. wikipedia.org This back-bonding interaction involves the overlap of filled d-orbitals on the metal with empty σ* (sigma-antibonding) orbitals of the phosphorus-carbon bonds. wikipedia.orgumb.edu The extent of this π-acidity is influenced by the electronegativity of the substituents on the phosphorus atom. umb.edu Ligands with electronegative groups, such as trifluorophosphine (PF₃), are strong π-acceptors, whereas alkylphosphines like (butan-2-yl)phosphane are considered weak π-acceptors with dominant σ-donor properties. libretexts.orgwikipedia.org

The electronic and steric properties of phosphine ligands are highly tunable by modifying the R groups, which allows for fine control over the reactivity and selectivity of the resulting metal complexes. wikipedia.orgalfa-chemistry.com Generally, phosphine ligands are classified as "soft" ligands, showing a preference for coordinating to soft, low-valent transition metals. libretexts.org The resulting metal-phosphine complexes are typically lipophilic and exhibit good solubility in organic solvents. wikipedia.orgdalalinstitute.com

Synthesis and Characterization of Metal Complexes with this compound Ligands

The synthesis of transition metal complexes featuring this compound ligands generally follows well-established methods for other organophosphine complexes. A common and direct approach is the reaction of a suitable metal precursor, often a metal halide or a complex with labile ligands, with the this compound ligand. wikipedia.orgmdpi.com For instance, reacting a metal halide like palladium(II) chloride with two equivalents of the phosphine would be expected to yield a complex of the type [PdCl₂(P(sec-Bu)H₂)₂]. wikipedia.org Another prevalent method is ligand substitution, where a weakly bound ligand, such as a solvent molecule or carbon monoxide, is displaced by the incoming phosphine. libretexts.orgdalalinstitute.com

Characterization of these complexes relies on a suite of spectroscopic and analytical techniques.

³¹P NMR Spectroscopy: This is one of the most powerful tools for characterizing phosphine complexes. wikipedia.org The coordination of the phosphine to a metal center results in a significant change in the ³¹P chemical shift compared to the free ligand. The magnitude of this "coordination shift" provides valuable information about the electronic environment of the metal and the nature of the M-P bond.

¹H and ¹³C NMR Spectroscopy: These techniques are used to confirm the structure of the butan-2-yl groups and to detect any changes in their electronic environment upon coordination.

Infrared (IR) Spectroscopy: In complexes containing other ligands with characteristic vibrational frequencies, such as carbon monoxide (CO), IR spectroscopy is used to probe the electronic effects of the phosphine ligand. Stronger σ-donating phosphines increase electron density on the metal, leading to more back-bonding to the CO ligands and a corresponding decrease in the ν(CO) stretching frequency. libretexts.org

A monodentate ligand binds to a central metal atom through a single donor atom. alfa-chemistry.com this compound, in its simplest form (sec-BuPH₂), or as a tertiary phosphine like tri(sec-butyl)phosphane (P(sec-Bu)₃), acts as a monodentate ligand, coordinating through its single phosphorus atom. alfa-chemistry.com Monodentate phosphine ligands are valued for their synthetic accessibility and structural flexibility. alfa-chemistry.com

The synthesis of monodentate this compound complexes can be readily achieved by reacting the phosphine with a metal precursor in a specific stoichiometric ratio. For example, the reaction of one equivalent of tri(sec-butyl)phosphane with a gold(I) precursor like [(Me₂S)AuCl] would yield the linear, two-coordinate complex [AuCl(P(sec-Bu)₃)]. mdpi.com Similarly, reaction with nickel tetracarbonyl, [Ni(CO)₄], would produce the tetrahedral complex [Ni(CO)₃(P(sec-Bu)₃)] via displacement of one CO ligand. This latter type of complex is crucial for determining the electronic properties of the phosphine ligand. wikipedia.org

Bidentate and multidentate ligands, also known as chelating ligands, contain two or more donor atoms that can bind to a single metal center. libretexts.org This chelation results in the formation of a stable ring structure, an entropically favorable process known as the chelate effect, which leads to enhanced complex stability compared to coordination by analogous monodentate ligands. wikipedia.org

While simple this compound is monodentate, the butan-2-yl group can be incorporated into larger, multidentate ligand frameworks. The sec-butyl group is chiral, making it a valuable substituent for creating chiral bidentate phosphine ligands used in asymmetric catalysis. nih.gov For example, a ligand framework like 1,2-bis(phosphino)ethane (B1587126) (the basis for dppe) could be functionalized with sec-butyl groups on the phosphorus atoms. The synthesis of such ligands often involves the reaction of a metal phosphide (B1233454), such as lithium di(sec-butyl)phosphide, with a dihaloalkane linker like 1,2-dichloroethane. scholaris.ca

An important characteristic of a bidentate ligand is its "bite angle," defined as the P-M-P angle, which is constrained by the length and nature of the backbone connecting the phosphorus atoms. libretexts.org This angle can significantly influence the geometry and reactivity of the metal center. nih.gov Bidentate ligands incorporating butan-2-yl moieties are designed to combine the strong electron-donating properties and specific steric profile of the alkyl group with the enhanced stability and defined geometry of a chelating scaffold. sigmaaldrich.com

Electronic and Steric Influences of this compound on Metal Centers

The utility of phosphine ligands in catalysis and coordination chemistry stems from the ability to systematically tune their electronic and steric properties. wikipedia.orgmanchester.ac.uk For a ligand like tri(sec-butyl)phosphane, the branched alkyl groups exert a profound influence on the coordinated metal center.

The steric bulk of a phosphine ligand is most commonly quantified by the Tolman cone angle (θ). wikipedia.org This parameter is defined as the apex angle of a cone, with the metal atom at the vertex (at an idealized M-P distance of 2.28 Å), that encompasses the van der Waals radii of the outermost atoms of the ligand's substituents. libretexts.orgwikipedia.org A larger cone angle indicates greater steric hindrance around the metal center, which can limit the number of ligands that can coordinate and influence the rates and selectivities of catalytic reactions. libretexts.orgumb.edu

| Phosphine Ligand | Tolman Cone Angle (θ) in degrees |

|---|---|

| PMe₃ (Trimethylphosphine) | 118 |

| PEt₃ (Triethylphosphine) | 132 |

| PPh₃ (Triphenylphosphine) | 145 |

| P(i-Pr)₃ (Triisopropylphosphine) | 160 |

| PCy₃ (Tricyclohexylphosphine) | 170 |

| P(sec-Bu)₃ (Tri(sec-butyl)phosphine) | ~160-170 (Estimated) |

| P(t-Bu)₃ (Tri-tert-butylphosphine) | 182 |

Data for known ligands sourced from various chemical literature. The value for P(sec-Bu)₃ is an estimation based on structural analogues.

The electronic influence of a phosphine ligand is a measure of its ability to donate electron density to the metal center. This property is commonly assessed using the Tolman Electronic Parameter (TEP). wikipedia.org The TEP is derived from the A₁ symmetric C-O stretching frequency (ν(CO)) in the infrared spectrum of a [Ni(CO)₃L] complex, where L is the phosphine of interest. wikipedia.orgchemrxiv.org

Strongly σ-donating ligands increase the electron density on the nickel center. This increased electron density is then delocalized onto the carbonyl ligands via π-backbonding, which weakens the C-O triple bond and results in a lower ν(CO) stretching frequency. libretexts.orgwikipedia.org Therefore, a lower TEP value corresponds to a more strongly electron-donating phosphine.

Alkylphosphines are among the strongest electron-donating phosphine ligands due to the electron-releasing inductive effect of the alkyl groups. libretexts.org Tri(sec-butyl)phosphane is expected to be a very strong electron donor, with a TEP value similar to other bulky alkylphosphines like tri(tert-butyl)phosphine (2056.1 cm⁻¹) and triisopropylphosphine (B1582976). weebly.com This strong donor character makes the coordinated metal center more electron-rich, which can enhance its reactivity in processes like oxidative addition, a key step in many catalytic cycles. alfa-chemistry.com

| Phosphine Ligand (L) | Tolman Electronic Parameter (TEP) ν(CO) in cm⁻¹ |

|---|---|

| P(t-Bu)₃ (Tri-tert-butylphosphine) | 2056.1 |

| P(sec-Bu)₃ (Tri(sec-butyl)phosphine) | ~2057-2060 (Estimated) |

| PMe₃ (Trimethylphosphine) | 2064.1 |

| PPh₃ (Triphenylphosphine) | 2068.9 |

| P(OEt)₃ (Triethyl phosphite) | 2076.3 |

| PCl₃ (Phosphorus trichloride) | 2097.0 |

| PF₃ (Phosphorus trifluoride) | 2110.8 |

Data for known ligands sourced from Tolman's original work and subsequent studies. wikipedia.orgwikipedia.org The value for P(sec-Bu)₃ is an estimation based on its expected strong electron-donating nature, similar to other bulky trialkylphosphines.

Stability and Solution Chemistry of this compound Metal Complexes

Detailed studies specifically quantifying the stability constants and documenting the solution behavior of metal complexes containing the this compound ligand are not extensively reported. However, general principles of phosphine coordination chemistry allow for inferences regarding their expected behavior.

Electronically, alkylphosphines are generally considered strong σ-donors and poor π-acceptors. libretexts.org This property leads to an increase in electron density at the metal center, which can stabilize the complex, particularly with metals in lower oxidation states. fiveable.me The σ-donating ability of this compound is expected to be comparable to other secondary alkylphosphines.

Complexes of secondary phosphines (R₂PH) are known to be susceptible to deprotonation at the P-H bond, which can lead to the formation of phosphido-bridged dimeric or oligomeric species in solution. wikipedia.org This reactivity pathway is a key aspect of their solution chemistry and can influence the stability and nuclearity of the resulting complexes. The specific conditions under which this compound complexes might undergo such transformations have not been detailed in the literature.

While specific data is scarce, the stability of metal complexes with this compound would be expected to follow general trends observed for other secondary phosphines. The table below outlines these general trends and hypothesized properties for this compound complexes.

| Property | General Trend for Secondary Phosphine Complexes | Hypothesized for this compound Complexes |

| Coordination Number | Influenced by the steric bulk of the R groups. | Moderate steric bulk may allow for coordination of multiple ligands, depending on the metal center. |

| Electronic Properties | Strong σ-donors, weak π-acceptors. | Expected to be a strong σ-donor, stabilizing lower metal oxidation states. |

| Solution Behavior | Prone to deprotonation to form phosphido bridges. | Susceptible to deprotonation at the P-H bond, potentially forming multinuclear complexes. |

| Thermal Stability | Varies; can be enhanced by incorporation into chelating or macrocyclic structures. | Thermal stability is likely moderate but can be influenced by the overall ligand set. |

Applications in Template-Directed Synthesis of Macrocyclic Ligands

The template-directed synthesis of macrocyclic ligands is a powerful strategy where a metal ion organizes precursor molecules, facilitating their cyclization. rsc.org Phosphine-containing macrocycles are of interest for their unique coordination properties and applications in catalysis. Secondary phosphines are valuable precursors in these syntheses because the P-H bond provides a reactive site for functionalization and ring-closure reactions. researchgate.net

The general approach involves the coordination of a secondary phosphine to a metal template, followed by a reaction that links two or more of these coordinated ligands, often via their phosphorus atoms. rsc.orgacs.org The metal ion not only brings the reactive components into proximity but can also influence the stereochemistry of the resulting macrocycle. soton.ac.uk

While there are no specific examples in the literature detailing the use of this compound in template-directed synthesis, its nature as a secondary phosphine makes it a plausible candidate for such applications. The synthesis of sec-butylphosphine itself can be achieved through methods like the radical addition of phosphine to but-2-ene. thieme-connect.de This accessibility could make it a building block for more complex macrocyclic structures.

The process for a hypothetical template synthesis using this compound could involve the following general steps:

Coordination: Coordination of this compound to a suitable metal template, such as Cu(I), Ni(II), or Pd(II). rsc.orgrsc.org

Deprotonation: Base-induced deprotonation of the coordinated secondary phosphine to generate a reactive phosphido intermediate.

Cyclization: Reaction of the phosphido intermediate with a suitable difunctional electrophile (e.g., a dihaloalkane) to form the macrocyclic ring.

Demetalation (optional): Removal of the metal template to yield the free macrocyclic phosphine ligand. rsc.org

The steric and electronic properties of the butan-2-yl group would play a role in the efficiency of the cyclization step and the conformational preferences of the resulting macrocycle.

Catalytic Applications of Butan 2 Yl Phosphane in Organic Synthesis

Homogeneous Catalysis Mediated by (Butan-2-yl)phosphane Complexes

Homogeneous catalysis relies on catalysts that are in the same phase as the reactants, typically in a liquid solution. In this context, phosphine (B1218219) ligands like this compound are crucial for stabilizing and activating metal centers, thereby influencing the catalyst's activity, selectivity, and longevity. This compound, also known as sec-butylphosphine, is a secondary phosphine. As a ligand, it is characterized by moderate steric bulk and electron-donating properties, which are key determinants of its potential catalytic performance.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Negishi, Buchwald-Hartwig)

Cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The efficacy of palladium-catalyzed cross-coupling reactions is highly dependent on the nature of the phosphine ligand. tcichemicals.com Electron-rich and sterically bulky phosphine ligands are known to promote the oxidative addition step and facilitate the reductive elimination step of the catalytic cycle, which is often crucial for coupling less reactive substrates like aryl chlorides. acs.org

This compound, as a trialkylphosphine, would be expected to be more electron-donating than triarylphosphines. This electronic property can enhance the rate of oxidative addition of the aryl halide to the palladium(0) center. Its moderate steric hindrance could also be beneficial in promoting reductive elimination to release the final product. nih.gov While ligands like tri-tert-butylphosphine are often used for challenging couplings, the less bulky sec-butyl group might offer a different profile of reactivity and selectivity. rsc.org For instance, in Suzuki-Miyaura and Buchwald-Hartwig amination reactions, the choice of an appropriate alkylphosphine ligand is critical for achieving high yields, especially with sterically demanding or electron-deficient substrates. rsc.org

Table 1: General Influence of Phosphine Ligand Properties on Cross-Coupling Reactions

| Ligand Property | Effect on Catalytic Cycle | Typical Application |

|---|---|---|

| High Electron Density | Promotes oxidative addition | Activation of aryl chlorides |

| Steric Bulk | Promotes reductive elimination; Stabilizes monoligated species | Coupling of hindered substrates |

| Chelation (Bidentate) | Enhances catalyst stability | Prevents catalyst decomposition |

Hydrogenation and Hydroformylation Reactions

In hydrogenation and hydroformylation, phosphine ligands are essential for modulating the properties of metal catalysts, most commonly rhodium. researchgate.net The electronic and steric properties of the phosphine ligand influence both the rate and the selectivity of the reaction. proquest.com

In hydrogenation , secondary phosphine oxides (SPOs), which exist in equilibrium with their phosphinous acid tautomer, have been shown to be effective pre-ligands for active catalysts. rsc.orgacs.org this compound itself could coordinate to metals like rhodium or iridium to form active hydrogenation catalysts. The nature of the alkyl group influences the catalyst's activity and selectivity toward different functional groups.

Hydroformylation involves the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond. The regioselectivity (linear vs. branched aldehyde) is strongly controlled by the phosphine ligand. nih.gov Bulky phosphine ligands generally favor the formation of the linear aldehyde from terminal alkenes. researchgate.net A ligand like this compound would contribute to a specific electronic and steric environment around the metal center, influencing the l:b (linear:branched) ratio. While specific data is unavailable, its properties would place it between less bulky phosphines (e.g., triphenylphosphine) and very bulky ones (e.g., tri-tert-butylphosphine). nih.gov

Oligomerization and Polymerization Processes

Metal-phosphine complexes are also employed as catalysts in olefin oligomerization and polymerization. researchgate.net For instance, nickel complexes with phosphine ligands are used in the Shell Higher Olefin Process (SHOP) for ethylene oligomerization. acs.org The phosphine ligand's properties, such as its cone angle and electron-donating ability, can influence the chain growth and chain termination steps, thereby controlling the molecular weight and linearity of the resulting oligomers or polymers. rsc.org A this compound ligand would be expected to modulate the catalytic activity and product distribution in such processes, though specific outcomes would depend on the metal center and reaction conditions.

Metathesis and Hydroamination

While olefin metathesis is most famously catalyzed by ruthenium-carbene complexes (Grubbs-type catalysts), phosphine ligands play a crucial role in the catalyst's stability and reactivity. The dissociation of a phosphine ligand is often a key step in initiating the catalytic cycle.

In hydroamination , the addition of an N-H bond across an unsaturated C-C bond, gold-phosphine complexes have shown significant catalytic activity. nih.gov Bulky phosphine ligands have been found to be crucial for stabilizing the active catalytic species and preventing decomposition, leading to high conversions under mild conditions. nih.govacs.org The steric profile of this compound could make it a suitable candidate for such transformations, potentially offering a balance of stability and reactivity. gessnergroup.com Phosphine and photoredox dual catalysis has also been employed for the anti-Markovnikov hydroamination of olefins. acs.org

Asymmetric Catalysis Utilizing Chiral this compound Ligands

Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds. Chiral phosphine ligands are among the most important and widely used ligands for this purpose. nih.govsigmaaldrich.com A chiral version of this compound, where the phosphorus atom itself is the stereocenter, would be classified as a P-chiral or P-stereogenic ligand.

P-chiral phosphines are highly effective in a variety of asymmetric reactions because the stereogenic center is directly bonded to the metal, providing a strong chiral influence on the substrate during the catalytic transformation. nih.govtcichemicals.com

Enantioselective Carbon-Carbon, Carbon-Nitrogen, and Carbon-Oxygen Bond Formation

Chiral phosphine ligands are instrumental in achieving high enantioselectivity in the formation of C-C, C-N, and C-O bonds. nih.govacs.org

Enantioselective C-C Bond Formation: P-chiral phosphine ligands have been successfully applied in reactions like asymmetric allylic alkylation, conjugate additions, and phosphine-catalyzed additions to allenes. nih.govmit.edu For example, a chiral phosphepine has been used to catalyze the enantioselective addition of carbon nucleophiles to the γ-position of allenes. mit.edu A P-chiral this compound ligand would be a candidate for similar transformations, where its specific steric and electronic profile would determine the level of enantioselectivity.

Enantioselective C-N and C-O Bond Formation: The asymmetric versions of reactions like the Buchwald-Hartwig amination rely heavily on chiral phosphine ligands to control the stereochemical outcome. While biaryl-based ligands are common, P-chiral ligands offer a distinct approach to inducing asymmetry. Similarly, chiral phosphines can catalyze enantioselective additions of thiols (C-S bond formation), a related process, to allenoates with high enantiomeric excess. nih.gov By analogy, a chiral this compound could potentially be applied to asymmetric C-N and C-O bond-forming reactions, although this remains an underexplored area.

Table 2: Examples of Asymmetric Reactions Using Chiral Phosphine Ligands

| Reaction Type | Bond Formed | General Role of Chiral Phosphine |

|---|---|---|

| Asymmetric Hydrogenation | C-H | Creates a chiral environment for enantioselective hydrogen delivery |

| Asymmetric Allylic Alkylation | C-C | Controls the stereochemistry of nucleophilic attack on a π-allyl complex |

| Asymmetric Conjugate Addition | C-C | Induces facial selectivity in the addition of nucleophiles to α,β-unsaturated systems |

Based on a comprehensive search of available scientific literature, there is no specific information regarding the use of the chemical compound This compound in the catalytic applications outlined in your request. The search did not yield any research findings, data, or mechanistic studies for this particular compound in the fields of chiral hydrogenation, nucleophilic phosphine catalysis, activation of electron-deficient multiple bonds, or annulation reactions.

The literature extensively covers phosphine ligands and catalysts in general for these applications; however, the focus is typically on more structurally complex tertiary phosphines that are specifically designed to achieve high levels of stereocontrol and catalytic activity. Primary phosphines such as this compound are not commonly reported as catalysts or ligands for the requested organic synthesis reactions.

Therefore, it is not possible to generate the requested article with "thorough, informative, and scientifically accurate content" for the specified sections and subsections, as the necessary scientific data for this compound does not appear to be present in the public domain.

Computational and Theoretical Studies of Butan 2 Yl Phosphane

Quantum Chemical Calculations (e.g., DFT) for Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, enabling the in-silico determination of a molecule's properties. For (butan-2-yl)phosphane, Density Functional Theory (DFT) is a particularly suitable method for exploring its geometry, electronic landscape, and vibrational characteristics. nih.gov These calculations typically involve selecting a functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-31G(d), cc-pVTZ) that appropriately describe the electronic system. nih.govmdpi.com

Geometry optimization is a computational process that seeks to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For a chiral and conformationally flexible molecule like this compound, this process is crucial. The molecule can exist as several stereoisomers and, for each, multiple conformers arise from rotation around the C-C and P-C single bonds. washington.edu

Computational analysis begins by building an initial structure and then using an algorithm to adjust bond lengths, bond angles, and dihedral angles to minimize the total energy of the system. ox.ac.uk This process identifies the equilibrium geometry. For this compound, key structural parameters of interest are the P-H, P-C, and C-C bond lengths, as well as the C-P-H and C-P-C bond angles, which define the environment around the phosphorus atom.

Conformational analysis involves systematically exploring the potential energy surface by rotating around single bonds to identify all stable conformers (local energy minima) and the transition states that connect them. rsc.org The relative energies of these conformers determine their population distribution at a given temperature. While specific computational studies for this compound are not prevalent in the literature, data from DFT optimizations of analogous small alkylphosphines, such as tert-butylphosphine, provide representative values for its structural parameters. researchgate.netnsf.gov

Table 1: Representative Calculated Structural Parameters for a Simple Alkylphosphine

Illustrative geometric parameters obtained from DFT calculations on a molecule analogous to this compound. Values are typical for alkylphosphines optimized with common DFT functionals and basis sets.

| Parameter | Typical Calculated Value (Å or °) |

|---|---|

| P-C Bond Length | 1.86 - 1.90 Å |

| P-H Bond Length | 1.41 - 1.43 Å |

| C-H Bond Length | 1.09 - 1.11 Å |

| C-P-C Bond Angle | 98 - 102° |

| C-P-H Bond Angle | 95 - 99° |

Electronic structure analysis provides deep insights into a molecule's reactivity, stability, and intermolecular interactions. Two of the most important concepts in this area are Frontier Molecular Orbitals (FMOs) and the Molecular Electrostatic Potential (MEP).

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. imist.ma The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability; a large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. mdpi.comresearchgate.net For this compound, the HOMO is expected to be localized primarily on the lone pair of the phosphorus atom, making it the primary site for nucleophilic attack or coordination to a metal center.

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the electrostatic potential mapped onto the electron density surface of a molecule. It is an invaluable tool for identifying the electrophilic and nucleophilic sites. mdpi.com Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are favorable for nucleophilic attack. In this compound, the MEP map would show a region of significant negative potential localized around the phosphorus atom's lone pair, confirming its role as a Lewis base. The hydrogen atoms of the alkyl group would exhibit regions of positive potential.

Table 2: Illustrative Electronic Properties for a Simple Alkylphosphine

Representative electronic properties for a molecule like this compound, derived from DFT calculations. These values help in understanding the molecule's chemical reactivity and stability.

| Property | Typical Calculated Value |

|---|---|

| HOMO Energy | -6.0 to -5.5 eV |

| LUMO Energy | +1.5 to +2.5 eV |

| HOMO-LUMO Gap | 7.5 to 8.0 eV |

Computational vibrational analysis predicts the infrared (IR) and Raman spectra of a molecule. After a geometry optimization confirms a structure is a true energy minimum (characterized by the absence of imaginary frequencies), a frequency calculation can be performed. scholaris.ca This involves calculating the second derivatives of the energy with respect to atomic positions, which forms a matrix known as the Hessian. wisc.edu Diagonalizing this matrix yields the vibrational frequencies and their corresponding normal modes (the collective motion of atoms for a given vibration). mpg.de

The calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and imperfections in the theoretical model. To improve agreement with experimental data, computed frequencies are often multiplied by an empirical scaling factor (typically around 0.96-0.98 for DFT calculations). nist.govnih.gov For this compound, key vibrational modes would include the P-H stretching frequency, C-P stretching, and various C-H stretching and bending modes. Correlating these calculated frequencies with experimental spectra can aid in the structural confirmation of the molecule.

Table 3: Predicted Vibrational Frequencies for Key Modes in this compound

Typical calculated (scaled) vibrational frequencies for the characteristic functional groups in an alkylphosphine. These values are correlated with specific motions within the molecule.

| Vibrational Mode | Typical Scaled Frequency Range (cm⁻¹) | Description of Motion |

|---|---|---|

| ν(P-H) | 2280 - 2350 | Stretching of the Phosphorus-Hydrogen bond |

| ν(C-H) | 2850 - 3000 | Stretching of the Carbon-Hydrogen bonds in the butyl group |

| δ(CH₃), δ(CH₂) | 1350 - 1470 | Bending/scissoring motions of the alkyl groups |

| ν(P-C) | 650 - 750 | Stretching of the Phosphorus-Carbon bond |

Reaction Mechanism Investigations via Computational Modeling

Computational modeling is a powerful asset for elucidating complex reaction mechanisms, providing insights into transition states and intermediates that are often difficult or impossible to observe experimentally. nih.gov By mapping the potential energy surface of a reaction, chemists can determine reaction pathways, activation energies (energy barriers), and reaction thermodynamics.

For a reaction involving this compound, such as its role in a catalytic cycle or its own chemical transformation (e.g., oxidation or P-H activation), computational investigation would proceed as follows:

Geometry Optimization: The structures of the reactants, products, and any proposed intermediates are optimized to find their lowest energy conformations.

Transition State Search: Sophisticated algorithms are used to locate the transition state (a first-order saddle point on the potential energy surface) connecting reactants to products or intermediates. A frequency calculation is then performed to confirm the transition state, which must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

Reaction Pathway Confirmation: Techniques like Intrinsic Reaction Coordinate (IRC) calculations are performed to verify that the identified transition state correctly connects the intended reactant and product minima.

For example, in a hypothetical P-H bond activation reaction at a metal center, DFT calculations could be used to model the oxidative addition of the P-H bond. This would involve calculating the energy of the initial phosphane-metal complex, the transition state for P-H bond cleavage, and the final hydrido-phosphido metal complex, thereby providing a quantitative understanding of the reaction's feasibility. rsc.org

Prediction of Ligand Properties and Catalytic Performance

This compound can serve as a ligand in transition metal catalysis. Computational chemistry offers a suite of descriptors to predict its potential effectiveness by quantifying its steric and electronic properties. acs.orgbris.ac.uk These descriptors can be correlated with experimental outcomes like reaction yield and selectivity, guiding rational catalyst design. semanticscholar.orgresearchgate.net

Two of the most influential properties of a phosphine (B1218219) ligand are its size (steric bulk) and its electron-donating ability (electronics).

Steric Properties: The steric hindrance of a phosphine ligand is critical in controlling access to the metal center and influencing the rates of key catalytic steps like reductive elimination. The most common steric descriptors are the Tolman cone angle (θ) and the percent buried volume (%Vbur) . ub.edunih.gov The cone angle is the apex angle of a cone, centered on the metal, that encompasses the ligand's van der Waals radii. semanticscholar.org Percent buried volume measures the percentage of the volume of a sphere (typically with a 3.5 Å radius) around the metal that is occupied by the ligand. ucla.edu For this compound, these parameters would be moderate, larger than methylphosphine (B1207260) but smaller than tert-butylphosphine.

Electronic Properties: The electron-donating strength of a phosphine is often quantified by the Tolman Electronic Parameter (TEP) , which is derived from the C-O stretching frequency of a [Ni(CO)₃(L)] complex. Computationally, this can be calculated directly, or other electronic descriptors like the energy of the phosphorus lone pair (approximated by the HOMO energy) can be used as a proxy. semanticscholar.org As an alkylphosphine, this compound is expected to be a strong sigma-donating ligand.

By calculating these descriptors for this compound and comparing them to established ligands in large computational libraries, its potential performance in various catalytic reactions, such as cross-coupling or hydrogenation, can be predicted. acs.orgresearchgate.net

Table 4: Comparison of Calculated Ligand Descriptors

A comparison of key steric and electronic descriptors for this compound (estimated) and other common phosphine ligands. These parameters are used to predict catalytic performance.

| Ligand | Tolman Cone Angle (θ) | Percent Buried Volume (%Vbur) | Electronic Character |

|---|---|---|---|

| Trimethylphosphine | 118° | 22.5% | Strongly Donating |

| Triethylphosphine (B1216732) | 132° | 27.1% | Strongly Donating |

| This compound (Estimated) | ~130-140° | ~26-29% | Strongly Donating |

| Tri-tert-butylphosphine | 182° | 37.7% | Very Strongly Donating |

| Triphenylphosphine | 145° | 29.9% | Less Donating, π-accepting |

Future Directions and Emerging Research Areas

Development of Novel (Butan-2-yl)phosphane Ligand Architectures for Enhanced Performance

The design and synthesis of novel phosphine (B1218219) ligands are crucial for advancing transition-metal-catalyzed reactions. For this compound, its inherent chirality and steric profile make it an interesting building block for new ligand architectures. Future research is anticipated to focus on incorporating the (butan-2-yl)phosphino group into more complex molecular frameworks to enhance catalytic performance, including activity, selectivity, and stability.

Key areas for development could include:

Bidentate and Polydentate Ligands: Incorporating two or more (butan-2-yl)phosphino groups into a single molecule, linked by a specific backbone, could create chelating ligands. The nature of the backbone (e.g., rigid, flexible, chiral) can significantly influence the geometry and electronic properties of the resulting metal complexes, thereby fine-tuning their catalytic activity.

P-Chirogenic Ligands: The phosphorus atom in a phosphine can itself be a stereocenter. Synthesizing P-chirogenic ligands where the phosphorus atom, in addition to the chiral sec-butyl group, has a defined stereochemistry is a significant area of research. Such ligands can offer superior enantiocontrol in asymmetric catalysis.

Hybrid Ligands: Creating ligands that contain the (butan-2-yl)phosphino moiety alongside other donor atoms (e.g., N, O, S) can lead to hemilabile ligands. These ligands can reversibly coordinate to a metal center, creating open coordination sites during a catalytic cycle, which can enhance catalyst activity and longevity.

The performance of these hypothetical new ligands would be evaluated in a range of catalytic reactions, with data on yield, turnover number (TON), and enantiomeric excess (ee) being critical metrics for success.

Table 1: Potential Architectures for Novel this compound Ligands

| Ligand Architecture | Potential Advantage | Target Catalytic Application |

|---|---|---|

| Chiral Bidentate Bis(butan-2-yl)phosphanes | Enhanced enantioselectivity and stability | Asymmetric Hydrogenation, Cross-Coupling |

| P,N-Hybrid Ligands | Increased catalyst activity and lifetime | Heck Reaction, Buchwald-Hartwig Amination |

Green Chemistry Applications of this compound Catalysis

Green chemistry principles emphasize the development of chemical processes that are environmentally benign. The application of this compound-based catalysts in green chemistry is a promising, albeit underexplored, research avenue. The focus would be on developing catalytic systems that operate under milder conditions, use sustainable solvents, and exhibit high atom economy.

Future research directions are likely to include:

Aqueous Phase Catalysis: Modifying this compound ligands with hydrophilic groups to make them water-soluble would allow catalytic reactions to be performed in water instead of volatile organic solvents. This approach simplifies catalyst recycling and reduces environmental impact.

Catalysis with Earth-Abundant Metals: While precious metals like palladium and rhodium are common in catalysis, there is a growing interest in using more abundant and less toxic metals such as iron, copper, and nickel. Developing this compound ligands that can effectively stabilize and activate these earth-abundant metals for catalytic transformations is a key goal in green chemistry.

Hydrophosphination Reactions: The direct addition of P-H bonds across unsaturated C-C, C-N, or C-O bonds is a highly atom-economical method for synthesizing organophosphorus compounds. Developing catalysts based on this compound for such hydrophosphination reactions would be a significant contribution to sustainable chemistry.

Table 2: Potential Green Chemistry Applications of this compound Catalysis

| Application Area | Green Chemistry Principle | Potential Reaction |

|---|---|---|

| Aqueous Phase Catalysis | Use of safer solvents | Suzuki-Miyaura coupling in water |

| Earth-Abundant Metal Catalysis | Use of renewable feedstocks | Iron-catalyzed cross-coupling |

Advanced Materials Science Applications of this compound Complexes

Organophosphorus compounds are not only useful as ligands for catalysis but also as building blocks for functional materials. The incorporation of this compound or its derivatives into polymers and other materials could lead to novel properties and applications.

Emerging research areas in materials science for this compound complexes include:

Organophosphorus Polymers: Polymers containing phosphorus in their backbone or as side chains can exhibit unique properties such as flame retardancy, thermal stability, and metal-coordinating capabilities. This compound could be used as a monomer or a modifying agent to create new polymers. These materials could find applications as flame-retardant textiles, specialty plastics, or membranes for separation processes.

Luminescent Materials: Metal complexes with phosphine ligands can exhibit interesting photophysical properties, including phosphorescence. Research into gold(I) or copper(I) complexes with novel this compound ligands could lead to the development of new emissive materials for applications in organic light-emitting diodes (OLEDs) or chemical sensors.

Nanomaterial Functionalization: Phosphines can act as capping agents to stabilize metal nanoparticles, preventing their aggregation and controlling their size and shape. Functionalizing the surface of nanoparticles with chiral this compound could impart specific catalytic properties or allow for their use in chiral recognition applications.

The characterization of these new materials would involve techniques such as gel permeation chromatography (for polymers), UV-Vis and fluorescence spectroscopy (for luminescent materials), and transmission electron microscopy (for nanoparticles).

Table 3: Potential Materials Science Applications of this compound

| Material Type | Key Property | Potential Application |

|---|---|---|

| Polyphosphanes | Flame Retardancy, Thermal Stability | High-performance polymers, Fire-resistant materials |

| Metal-Phosphane Complexes | Luminescence, Phosphorescence | Organic Light-Emitting Diodes (OLEDs), Sensors |

Q & A

Basic Research Questions

Q. How can (butan-2-yl)phosphane be synthesized and characterized in a laboratory setting?

- Methodological Answer : Synthesis typically involves reacting secondary alcohols (e.g., butan-2-ol) with phosphorus precursors under anhydrous conditions. For example, esterification protocols using reagents like thionyl chloride or acyl chlorides can be adapted for phosphane derivatives . Characterization employs nuclear magnetic resonance (NMR) for structural confirmation and gas chromatography-flame ionization detection (GC-FID) for purity assessment. High-performance liquid chromatography (HPLC) is used to resolve stereoisomers, as demonstrated in the synthesis of chiral butan-2-yl esters .

Q. What analytical methods are recommended for detecting trace amounts of this compound in biological samples?

- Methodological Answer : Headspace gas chromatography coupled with mass spectrometry (HS-GC-MS) is highly sensitive, achieving detection limits of 0.001 mg/kg in complex matrices like biological tissues . GC-FID is also effective for quantifying phosphane in post-mortem samples, as validated in toxicological investigations . Sample preparation includes derivatization to enhance volatility and internal standardization (e.g., methyl ethyl ketone) to improve accuracy .

Q. What are the primary challenges in maintaining the stability of this compound during storage?

- Methodological Answer : Degradation under ambient conditions, particularly oxidation, is a key issue. Storage under inert atmospheres (argon/nitrogen) and low temperatures (-20°C) mitigates decomposition. Stability studies using thermogravimetric analysis (TGA) and spectroscopic monitoring (e.g., FT-IR) can identify degradation products .

Advanced Research Questions

Q. How does this compound perform as a ligand in asymmetric hydrogenation compared to other phosphine ligands?

- Methodological Answer : Its performance depends on steric and electronic properties. Comparative studies with ligands like DIPAMP or DIOP involve evaluating enantiomeric excess (ee) in model reactions (e.g., hydrogenation of dehydroamino acids). Kinetic profiling and X-ray crystallography of metal complexes (e.g., Rh or Pd) reveal coordination geometry and catalytic turnover .

Q. How can researchers resolve contradictions in experimental data when this compound exhibits variable catalytic activity?

- Methodological Answer : Contradictions may arise from ligand decomposition or solvent effects. Systematic analysis includes:

- Replicating reactions under strictly controlled conditions (moisture/oxygen-free).

- Monitoring ligand integrity via ³¹P NMR.

- Computational modeling (DFT) to assess metal-ligand interactions under varying conditions .

Q. What methodologies are used to assess the environmental persistence and degradation pathways of this compound?

- Methodological Answer : Environmental screening involves:

- Hydrolysis studies : Measuring degradation rates in aqueous buffers at different pH levels.

- Oxidation assays : Exposing the compound to UV light or reactive oxygen species (ROS) to identify oxidation byproducts .

- Residue trials : Validating negligible residues in agricultural commodities using GC-MS and addressing data gaps via EFSA guidelines .

Q. How can the stereochemical outcomes of reactions involving this compound be systematically analyzed?

- Methodological Answer : Chiral stationary-phase HPLC or supercritical fluid chromatography (SFC) separates enantiomers. Absolute configuration is determined via X-ray crystallography or optical rotation comparisons with known standards .

Q. What computational approaches are suitable for modeling the coordination behavior of this compound in transition metal complexes?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., M06 functional) predict binding energies and transition states in catalytic cycles. Molecular docking simulations explore ligand-metal interactions in sterically crowded environments, as applied to Pd-catalyzed Negishi coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.